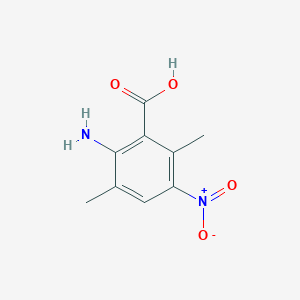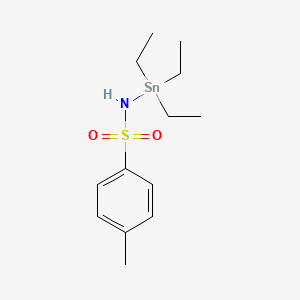
2-amino-3,6-dimethyl-5-nitro-benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3,6-dimethyl-5-nitro-benzoic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid, characterized by the presence of amino, methyl, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,6-dimethyl-5-nitro-benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3,6-dimethylbenzoic acid, followed by the introduction of an amino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3,6-dimethyl-5-nitro-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amino derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted benzoic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
2-amino-3,6-dimethyl-5-nitro-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-amino-3,6-dimethyl-5-nitro-benzoic acid exerts its effects involves interactions with various molecular targets. The amino and nitro groups play a crucial role in its reactivity, allowing it to participate in different biochemical pathways. These interactions can lead to the modulation of enzyme activities and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-5-nitrobenzoic acid
- 3,6-dimethyl-2-nitrobenzoic acid
- 2-amino-3,5-dimethylbenzoic acid
Uniqueness
2-amino-3,6-dimethyl-5-nitro-benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H10N2O4 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
2-amino-3,6-dimethyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C9H10N2O4/c1-4-3-6(11(14)15)5(2)7(8(4)10)9(12)13/h3H,10H2,1-2H3,(H,12,13) |
Clave InChI |
PIPCHWSOJRYSKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1N)C(=O)O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)

![(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol](/img/structure/B11961521.png)


![4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11961536.png)

![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961556.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11961557.png)



